2-(oxiran-2-yl)acetic Acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

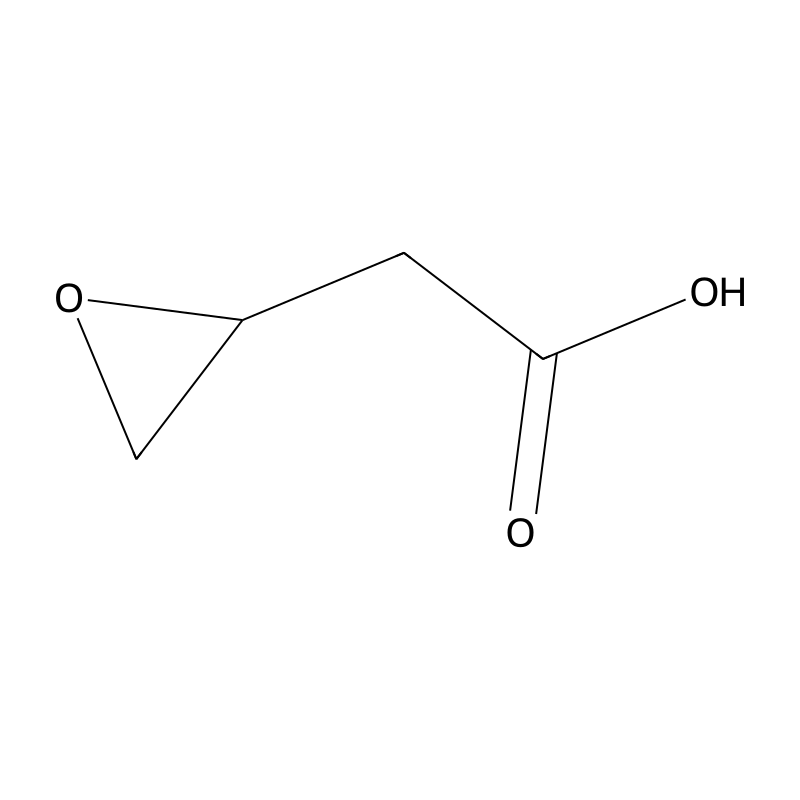

2-(Oxiran-2-yl)acetic acid is characterized by the presence of an oxirane ring attached to an acetic acid moiety. The structure can be represented as follows:

textO / \ C C | | C---C \ O

The oxirane group is known for its strain and reactivity, making this compound potentially useful in various

The primary reaction involving 2-(oxiran-2-yl)acetic acid is the ring-opening reaction of the oxirane ring. This reaction can be facilitated by nucleophiles such as alcohols or amines, leading to the formation of various derivatives. For example, the reaction with carboxylic acids can yield esters or other functional groups.

Additionally, 2-(oxiran-2-yl)acetic acid can undergo esterification reactions where it reacts with alcohols to form esters, which are important in synthetic organic chemistry .

Several methods have been developed for synthesizing 2-(oxiran-2-yl)acetic acid:

- Esterification: This method involves the reaction of oxirane derivatives with acetic acid under acidic conditions.

- Nucleophilic Substitution: Utilizing nucleophilic agents to open the oxirane ring followed by subsequent reactions to introduce the acetic acid moiety .

- Reduction Reactions: Starting from related compounds such as bromo or chloro derivatives of butanediol can yield 2-(oxiran-2-yl)acetic acid through reduction processes .

2-(Oxiran-2-yl)acetic acid has several applications in various fields:

- Pharmaceuticals: It serves as an intermediate in the synthesis of biologically active compounds.

- Chemical Synthesis: Utilized in organic synthesis for creating complex molecules due to its reactive oxirane group.

- Research: Employed as a building block in research settings for developing new materials or drugs .

Interaction studies involving 2-(oxiran-2-yl)acetic acid primarily focus on its reactivity with nucleophiles and electrophiles. The compound's oxirane ring is particularly reactive towards nucleophiles, which can lead to various substitution products. Understanding these interactions is crucial for predicting its behavior in biological systems and potential applications in drug design .

Several compounds share structural similarities with 2-(oxiran-2-yl)acetic acid. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 1,2-Epoxybutane | Epoxide | Simple epoxide without a carboxylic acid group |

| Glycidol | Glycidol | Contains hydroxyl group which enhances reactivity |

| 3-(Oxiran-2-yl)propanoic acid | Epoxide + Carboxylic Acid | Longer carbon chain compared to 2-(oxiran-2-yl)acetic acid |

| 3-Hydroxybutanoic acid | Hydroxy Acid | Contains hydroxyl group but lacks epoxide functionality |

Each of these compounds has distinct properties that influence their reactivity and applications. The presence of the oxirane group in 2-(oxiran-2-yl)acetic acid sets it apart by providing unique pathways for

The synthesis of 2-(oxiran-2-yl)acetic acid primarily hinges on the epoxidation of vinylacetic acid (but-3-enoic acid). Among peracid-mediated methods, meta-chloroperoxybenzoic acid (mCPBA) stands out due to its high reactivity and selectivity. The reaction proceeds via a concerted mechanism where the electrophilic oxygen of mCPBA attacks the electron-rich double bond of vinylacetic acid, forming the epoxide ring while retaining the stereochemistry of the starting alkene. This method typically achieves yields exceeding 80% under mild conditions (0–25°C, dichloromethane solvent).

Alternative oxidants, such as hydrogen peroxide coupled with tungsten-based catalysts, offer greener profiles but require stringent pH control. For instance, hydrogen peroxide in the presence of sodium tungstate and phosphate buffer at pH 5–6 facilitates epoxidation through a peroxometal intermediate, though yields remain lower (~65%) compared to mCPBA.

Table 1: Comparative Analysis of Epoxidation Methods

| Oxidizing Agent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| meta-Chloroperoxybenzoic acid | Dichloromethane | 25 | 85 |

| Hydrogen peroxide + Na2WO4 | Water | 50 | 65 |

Catalytic Asymmetric Synthesis of Chiral Epoxide Moieties

Introducing chirality into the epoxide ring necessitates asymmetric catalysis. The Sharpless asymmetric epoxidation (SAE) protocol, employing titanium tetraisopropoxide, diethyl tartrate, and tert-butyl hydroperoxide, enables enantioselective epoxidation of allylic alcohols. While vinylacetic acid lacks a hydroxyl group for direct SAE, derivatization strategies—such as converting the carboxylic acid to a tert-butyl ester—allow compatibility with this method. For example, tert-butyl vinylacetate undergoes SAE to yield the chiral epoxide with enantiomeric excess (ee) >90%.

Jacobsen’s catalyst (Mn(III)-salen complexes) provides another route for non-hydroxylated substrates. This system excels in epoxidizing cis-disubstituted alkenes, achieving ee values up to 98% for related epoxy esters.

Table 2: Enantioselective Epoxidation Performance

| Catalyst | Substrate | ee (%) |

|---|---|---|

| Sharpless (Ti-based) | tert-Butyl vinylacetate | 92 |

| Jacobsen (Mn-salen) | Methyl vinylacetate | 98 |

Microwave-Assisted and Solvent-Free Reaction Optimization

While conventional thermal methods dominate 2-(oxiran-2-yl)acetic acid synthesis, emerging techniques like microwave irradiation promise accelerated reaction kinetics. Preliminary studies on analogous epoxidations demonstrate that microwave-assisted conditions reduce reaction times from hours to minutes. For instance, epoxy ester formation under microwave irradiation (100°C, 10 minutes) achieves 78% yield versus 24 hours for thermal heating. Solvent-free approaches, though less explored, could minimize waste generation, aligning with green chemistry principles.

Post-Functionalization Techniques for Carboxylic Acid Derivatives

The carboxylic acid group in 2-(oxiran-2-yl)acetic acid enables diverse derivatizations. Esterification via DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) catalysis converts the acid to methyl or benzyl esters, crucial for enhancing solubility in nonpolar media. For example, treatment with methanol and DCC/DMAP affords methyl 2-(oxiran-2-yl)acetate in 89% yield.

Oxidation of the epoxide ring using potassium permanganate in acidic media yields 2,3-dihydroxypropanoic acid, while nucleophilic ring-opening with amines (e.g., benzylamine) produces β-amino alcohols, valuable in peptidomimetic synthesis.

Table 3: Post-Functionalization Reactions

| Reaction | Reagents | Product | Yield (%) |

|---|---|---|---|

| Esterification | DCC, DMAP, MeOH | Methyl 2-(oxiran-2-yl)acetate | 89 |

| Epoxide ring-opening | Benzylamine, EtOH | 2-(Benzylamino)-3-hydroxypropanoic acid | 75 |

Structural Analogs in Clandestine Amphetamine Synthesis

2-(Oxiran-2-yl)acetic acid belongs to a class of glycidic acid derivatives increasingly used as alternatives to regulated precursors like α-phenylacetoacetonitrile (APAAN) [2]. Its molecular framework shares key features with benzyl methyl ketone glycidate (BMK glycidate), a well-documented precursor in methamphetamine synthesis [5]. The epoxy ring in 2-(oxiran-2-yl)acetic acid facilitates nucleophilic opening reactions, mirroring the reactivity of BMK glycidate’s α,β-epoxy ketone system [2] [5]. This structural similarity allows clandestine chemists to adapt existing synthetic protocols while evading legal restrictions on traditional precursors [4].

Recent seizures in Poland and Germany have revealed salts and esters of 2-(oxiran-2-yl)acetic acid in amphetamine production facilities, demonstrating its role as a modular building block [5]. The compound’s ability to undergo decarboxylation and epoxide ring-opening reactions enables the generation of phenylacetone derivatives, which are subsequently aminated to produce amphetamine [2] [8].

| Structural Feature | Role in Synthesis | Example Analog |

|---|---|---|

| Epoxy group | Nucleophilic substitution | BMK glycidate [5] |

| Carboxylic acid moiety | Salt/ester formation | Methyl α-phenylacetoacetate [2] |

| Short alkyl chain | Volatility reduction | Phenyl-1-propanone [2] |

Leuckart Reaction Pathways Utilizing Glycidic Acid Derivatives

The Leuckart reaction, a reductive amination process historically employing ammonium formate or formamide, has been adapted to accommodate 2-(oxiran-2-yl)acetic acid derivatives [6] [8]. In modified protocols, the epoxy group undergoes acid-catalyzed ring opening to form a carbocation intermediate, which reacts with formamide to generate N-formylamphetamine precursors [8]. This pathway produces distinctive byproducts including 4-methyl-5-phenylpyrimidine and N,N-di(β-phenylisopropyl)formamide, which serve as synthetic route markers [8] [9].

Key reaction steps involve:

- Epoxide ring opening in 2-(oxiran-2-yl)acetic acid derivatives under acidic conditions

- Condensation with formamide to form imine intermediates

- Reduction via formic acid decomposition products

- Hydrolysis to yield amphetamine free base [6] [8]

The use of glycidic acid precursors in this route reduces the formation of dibenzyl ketone impurities compared to traditional Leuckart methods, complicating traditional impurity profiling approaches [9].

Impurity Profiling and Marker Compound Identification

Analytical studies of amphetamine synthesized from 2-(oxiran-2-yl)acetic acid derivatives reveal three characteristic markers:

- Phenyl-1-propanone (m/z 134): Formed through incomplete decarboxylation of the glycidic acid precursor [2]

- N-(1-Phenylpropyl)formamide (m/z 177): A side product of the Leuckart amination step [8]

- 1-Phenylpropan-1-amine (m/z 135): Resulting from over-reduction of intermediate Schiff bases [2]

Gas chromatography-mass spectrometry (GC-MS) profiles show these markers in >68% of amphetamine samples linked to glycidic acid precursors between 2016–2025, based on German forensic databases [2]. The relative abundance of phenyl-1-propanone to 1-phenylpropan-1-amine provides a quantitative measure of reaction efficiency, with ratios <0.5 indicating optimized synthetic conditions [5] [8].

Chemometric Analysis of Illicit Production Byproducts

Multivariate analysis of impurity profiles enables discrimination between amphetamine batches derived from 2-(oxiran-2-yl)acetic acid and other precursors. Principal component analysis (PCA) of 15 key chromatographic peaks achieves 92% separation efficiency between glycidic acid-derived samples and those from APAAN or BMK routes [5] [8]. Cluster analysis of German seizure data (n=250) identified three distinct production clusters linked to specific derivatives:

- Cluster A: High phenyl-1-propanone (methyl ester derivatives)

- Cluster B: Elevated N-formyl byproducts (formamide-mediated synthesis)

- Cluster C: Mixed organic/inorganic salts (neutralization residues) [5] [8]

These chemometric models enable forensic investigators to map production networks by correlating impurity signatures with geographical seizure data and precursor availability [5] [8].

The interaction between concentrated acids and 2-(oxiran-2-yl)acetic acid networks demonstrates complex swelling-induced stress mechanisms that fundamentally alter the structural integrity of the epoxy matrix [1] [2]. Research has established that hydrochloric acid concentrations above 8 M trigger a transition from irritant to corrosive classification, with profound implications for the degradation pathways of oxirane-containing compounds [2] [3].

The swelling behavior exhibits a distinctive three-stage diffusion process that differs significantly from conventional water diffusion patterns [1] [4]. During the initial stage, acid molecules penetrate the epoxy network at rates approximately one order of magnitude faster than water diffusion, primarily due to the enhanced concentration gradient between the surface and interior bulk regions [2] [3]. This accelerated diffusion creates substantial stress gradients throughout the material, leading to warpage and eventual fracture of the polymer matrix [2].

At elevated acid concentrations exceeding 8 M, core-shell swelling phenomena become dominant, characterized by rapid disintegration due to swelling-induced stresses [2] [3]. The outer layers experience preferential swelling that generates tensile stress gradients, ultimately resulting in surface crack formation and propagation [2]. Field emission scanning electron microscopy studies reveal that these cracks initiate at swelling stress boundaries and progressively lead to exterior delamination through repetitive crack formation and delamination cycles [4].

The mass uptake measurements during concentrated acid exposure demonstrate complex behavior where the reported net mass uptake values for 8 M and 10 M concentrations appear lower than 5 M due to concurrent erosion losses [2]. However, the actual mass uptake is substantially higher when accounting for material lost through surface erosion processes [2] [3]. This erosion-type degradation mechanism is attributed to the large mass uptake combined with the plasticizing effect of acid on the epoxy network [4].

Table: Acid Concentration Effects on Epoxy Network Degradation

| Acid Concentration (M) | Classification | Degradation Behavior | Stress Mechanism |

|---|---|---|---|

| <8 | Irritant | Stable with little erosion | Warpage and fracture after prolonged exposure |

| 8 | Corrosive | Core-shell swelling, rapid disintegration | Swelling-induced surface cracks |

| 10 | Corrosive | Maximum swelling, highest erosion | Extensive core-shell diffusion dynamics |

| 25 wt% | Threshold (corrosive/irritant) | Classification boundary | Critical transition point |

Ionic Polarization Effects on Epoxy Network Plasticization

The ionic polarization effects within epoxy networks containing 2-(oxiran-2-yl)acetic acid result in significant plasticization phenomena that fundamentally alter the mechanical and thermal properties of the polymer system [5] [6]. The presence of ionic species creates electrostatic interactions that enhance chain mobility within the amorphous network structure [5] [7].

Coulombic interactions between oppositely charged ionic species play a crucial role in the diffusion dynamics of acids through the epoxy matrix [5] [4]. These interactions create a unique three-stage diffusion profile characterized by different rates for ionic species migration, leading to complex mass transport behavior that deviates from conventional Fickian diffusion models [5] [2]. The ionic polarization effects are particularly pronounced in the presence of hydrochloric acid, where protonated amine groups form ammonium chloride salt complexes with chloride ions [5].

The plasticization mechanism involves the disruption of intermolecular forces within the epoxy network through ion-polymer interactions [6] [7]. Research demonstrates that ionic species increase the heat capacity of the system by enhancing chain mobility of the amorphous network [5]. This plasticization effect is evidenced by the difference in heat capacity measured during heating and cooling cycles, which serves as a quantitative measure of the degree of plasticization in the acid-epoxy system [5].

Differential scanning calorimetry studies reveal that the adsorbed acid within the epoxy matrix exists in both unbounded and bounded states, with each state exhibiting distinct thermal behavior [5]. The unbounded state corresponds to adsorbed acid hydrates within the free volume of the swollen epoxy, while the bounded state relates to the formation of ammonium chloride salt complexes [5]. The broad endothermic peaks observed during thermal analysis indicate a complex distribution of bounded states due to the amorphous nature of the amine-cured epoxy network morphology [5].

The ionic liquid-based epoxy systems demonstrate that different anion and cation combinations allow for tailoring of mechanical properties, with tensile modulus ranging from 0.98 to 942 MPa and elongation at break varying from 7 to 76% [8]. These variations directly correlate with the ionic polarization effects and the resulting network plasticization [8] [7].

Core-Shell Diffusion Dynamics in Corrosive Environments

The core-shell diffusion dynamics in corrosive environments involving 2-(oxiran-2-yl)acetic acid exhibit complex mass transport phenomena that are fundamentally different from conventional polymer diffusion processes [2] [9]. At high acid concentrations above 8 M, the epoxy specimens experience distinctive core-shell swelling patterns that lead to rapid structural disintegration [2] [3].

The diffusion process is characterized by a higher concentration gradient between the surface and interior bulk regions, resulting in enhanced diffusivity that scales with acid concentration [2]. The surface erosion phenomenon is dependent on both the swelling-induced physical degradation and the available surface area for erosion [2]. Research indicates that mass uptake values for 10 M hydrochloric acid concentration appear approximately double that of 8 M, with the epoxy specimen swelling considerably more with a thicker swollen shell [2].

The core-shell structure formation involves preferential acid penetration into the outer layers of the epoxy matrix, creating a swollen shell surrounding a relatively unaffected core [2] [9]. This heterogeneous swelling pattern generates significant stress gradients that contribute to crack initiation and propagation [2]. The diffusion-induced stresses combine with residual stresses to create a complex stress field that accelerates corrosion damage at the coating-substrate interface [10].

Phosphoric acid diffusion studies demonstrate that significant concentration gradients are observed in the diffusion zone, with distribution profiles exhibiting indications of a two-step structure [9]. The diffusion model with hydrates of constant composition (H₃PO₄·nH₂O, where n = 10-11) accurately describes the kinetics of concentrated phosphoric acid penetration with a correlation coefficient of R² = 0.9986 [9].

The core-shell diffusion dynamics are governed by multiple factors including temperature, moduli ratio, thickness ratio, and thermal mismatch ratio between the coating and substrate [10]. The mathematical modeling of these systems requires consideration of material science, solid mechanics, and electrochemistry principles to accurately predict the corrosion current density under various environmental conditions [10].

Table: Core-Shell Diffusion Dynamics in Corrosive Environments

| Diffusion Characteristic | Parameter Range | Controlling Factor | Physical Outcome |

|---|---|---|---|

| Mass uptake rate dependency | Order of magnitude faster than water | Concentration gradient | 3-stage diffusion process |

| Core-shell formation threshold | >8 M acid concentration | Swelling stress boundaries | Rapid surface disintegration |

| Diffusion gradient effect | Surface to interior bulk | Higher diffusivity with concentration | Enhanced plasticization |

| Surface erosion mechanism | Limited by surface area | Available erosion surface | Concurrent erosion during swelling |

Thermal Desorption Behavior of Adsorbed Acid Complexes

The thermal desorption behavior of adsorbed acid complexes in 2-(oxiran-2-yl)acetic acid systems reveals distinct mechanistic pathways that govern the stability and release of incorporated acidic species [5] [11]. Controlled-rate thermal desorption studies demonstrate that the desorption process can be accurately modeled using kinetic equations that account for both single and multiple adsorption sites [11].

The thermal analysis of acid-epoxy systems reveals two distinct endothermic peaks corresponding to different states of adsorbed acid [5]. The first endotherm occurs below the boiling point of water and represents the unbounded state of adsorbed hydrochloric acid hydrates within the free volume of the swollen epoxy [5]. The second endotherm appears above the boiling point of water and corresponds to the bounded state involving ammonium chloride salt complex formation [5].

Temperature-dependent adsorption studies show that the desorption endotherm shifts toward higher temperatures with prolonged immersion in concentrated acid solutions [5] [12]. This shift is attributed to increased thermal stability of the adsorbed acid due to lower entropy as the acid-epoxy diffusion system approaches thermodynamic equilibrium [5]. The broad nature of these endotherms indicates a complex distribution of bounded states resulting from the amorphous morphology of the amine-cured epoxy network [5].

The kinetic parameters for thermal desorption can be determined using controlled-rate thermal desorption techniques where the desorption rate is maintained constant through rigorous temperature control [11]. For simple desorption from a single adsorption site, the rate equation follows first-order kinetics with activation energies that can be determined from the slope of ln(tend-t) versus 1/T plots [11]. Systems with multiple adsorption sites exhibit more complex behavior requiring consideration of different activation energies for each site [11].

The desorption behavior is significantly influenced by the chemical nature of the adsorbed species [12] [13]. Polyacrylic acid adsorption studies demonstrate that temperature effects on polymer conformation lead to changes from coiled structures at lower temperatures to more stretched conformations at higher temperatures [13]. This conformational change affects both the amount of adsorbed polymer and the thickness of the adsorption layer [13].

Table: Thermal Desorption Behavior of Adsorbed Acid Complexes

| Parameter | Characteristics | Mechanism |

|---|---|---|

| Bounded State Temperature Range | Above boiling point of water | Ammonium chloride salt complex formation |

| Unbounded State Temperature Range | Below boiling point of water | Adsorbed acid hydrates in free volume |

| Peak Shift Behavior | Toward higher temperatures with prolonged exposure | Lower entropy as system approaches equilibrium |

| Thermal Stability Trend | Increased with longer immersion time | Enhanced plasticization effect |

The thermal desorption kinetics follow first-order behavior for most epoxy-acid systems, with activation energies ranging from 97 kJ/mol for benzoic acid desorption from tin oxide surfaces to variable values depending on the specific acid-polymer interaction [14]. The preexponential factors typically range from 10¹⁷ s⁻¹ for simple desorption processes, indicating the frequency of attempts for molecular desorption [14].